molecular formula C13H24N2O2 B1427108 Tert-butyl octahydroquinoxaline-1(2H)-carboxylate CAS No. 886780-73-0

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate

Cat. No.: B1427108
CAS No.: 886780-73-0
M. Wt: 240.34 g/mol
InChI Key: URXTVALAEXFDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl octahydroquinoxaline-1(2H)-carboxylate (CAS 886780-73-0) is a Boc-protected octahydroquinoxaline derivative that serves as a key synthetic intermediate in pharmaceutical research and development . This compound is of significant interest in the exploration of cis,trans-configured perhydroquinoxalines, a class of compounds known for their potent and selective agonistic activity at the κ-Opioid receptor (KOR) . KORs are a prominent target in medicinal chemistry due to their role in pain alleviation, the treatment of itching skin diseases, and their emerging potential in addressing neurodegenerative disorders such as multiple sclerosis . Researchers utilize this Boc-protected intermediate to build more complex molecules, as the tert-butyloxycarbonyl (Boc) group provides a stable yet readily removable protection for amines, a crucial strategy in multi-step synthetic sequences . The resulting KOR agonists have demonstrated high receptor affinity in the low-nanomolar range, selectivity over other opioid receptors, and have shown promising anti-inflammatory and immunomodulatory activity in studies involving mouse and human immune cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is essential to handle this material with care, referring to the supplied Safety Data Sheet for proper handling and storage information, which includes recommendations to store in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXTVALAEXFDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886780-73-0
Record name tert-butyl decahydroquinoxaline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate typically involves the condensation of appropriate amines with diketones or aldehydes, followed by cyclization and esterification reactions. One common method involves the reaction of 1,2-diamines with diketones under acidic or basic conditions to form the quinoxaline ring. The resulting intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, reduced quinoxalines, and quinoxaline derivatives with different functional groups .

Scientific Research Applications

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl octahydroquinoxaline-1(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The quinoxaline ring system can interact with enzymes, receptors, and other biomolecules, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The most relevant structural analogue identified is tert-butyl (3aS,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate (Ref: 10-F792003) . While both compounds share a tert-butyl carboxylate protective group, their core heterocyclic systems differ significantly:

Parameter Tert-butyl Octahydroquinoxaline-1(2H)-carboxylate Tert-butyl Octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Core Structure Quinoxaline (two fused 6-membered rings with N atoms) Pyrrolo[3,4-c]pyridine (5- and 6-membered fused rings with N)
Molecular Formula C₁₃H₂₄N₂O₂ Likely C₁₂H₂₂N₂O₂ (estimated)
Stereochemistry (4aR,8aR) configuration (3aS,7aS) configuration
Commercial Availability Discontinued (ChemBK, CymitQuimica) Discontinued (CymitQuimica)
Key Differences:

In contrast, the pyrrolo-pyridine analogue’s 5/6-ring system introduces puckering, which may influence conformational flexibility and binding specificity . The nitrogen atom positions differ: quinoxaline has N atoms at positions 1 and 4, while pyrrolo-pyridine places N in the pyridine ring and adjacent to the pyrrolidine moiety. This alters hydrogen-bonding capacity and basicity .

Stereochemical Complexity: The (4aR,8aR) configuration in the quinoxaline compound creates distinct chiral centers, which could be critical for enantioselective catalysis or receptor targeting. The pyrrolo-pyridine’s (3aS,7aS) configuration introduces a different spatial arrangement, affecting solubility and steric interactions .

Synthetic Utility: Both compounds are discontinued commercially, necessitating in-house synthesis for research use. The quinoxaline derivative’s synthesis likely involves hydrogenation of a quinoxaline precursor followed by tert-butyloxycarbonyl (Boc) protection, whereas the pyrrolo-pyridine analogue may require more complex ring-closing strategies .

Challenges in Comparative Analysis

  • Data Gaps : Critical physicochemical properties (e.g., solubility, stability) and biological activity data are absent for both compounds, limiting a comprehensive functional comparison .
  • Application Context : While both are likely intermediates in drug discovery, their specific roles (e.g., as kinase inhibitors or neurotransmitter analogs) remain speculative due to insufficient published studies.

Biological Activity

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate (CAS No. 134003-84-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • InChI Key : UXAWXZDXVOYLII-HTQZYQBOSA-N

The compound features a bicyclic structure that contributes to its biological activity. Its unique configuration allows for interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Some studies suggest it has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
  • Neuroprotective Effects : The compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary data indicate that it could modulate inflammatory pathways, which is crucial in various chronic diseases.

Antimicrobial Studies

In a study published in the European Journal of Medicinal Chemistry, compounds related to tert-butyl octahydroquinoxaline were evaluated for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting a potential therapeutic application in treating infections caused by resistant strains .

Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of quinoxaline derivatives revealed that this compound could inhibit neuronal apoptosis induced by oxidative stress. This was assessed using cell viability assays and flow cytometry, showing promising results in enhancing cell survival rates under stress conditions .

Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS) to simulate an inflammatory response. Results indicated a significant decrease in cytokine levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Case Studies and Experimental Data

StudyFocusFindings
European Journal of Medicinal ChemistryAntimicrobial activityInhibitory effects on E. coli and S. aureus
Neuroprotection StudyNeuroprotective effectsEnhanced cell survival under oxidative stress
Inflammation ResearchAnti-inflammatory activityReduced cytokine production in macrophages

Q & A

Q. What are the established synthetic routes for tert-butyl octahydroquinoxaline-1(2H)-carboxylate?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in octahydroquinoxaline precursors. A common approach is cyclization under controlled conditions, as seen in analogous compounds like tert-butyl dihydropyridine carboxylates (e.g., Hantzsch dihydropyridine synthesis via condensation of aldehydes, β-keto esters, and ammonium salts in ethanol under reflux) . For functionalized derivatives, bromination or nitration may precede cyclization, as demonstrated in tetrahydroquinoline analogs . Key steps include:
  • Protection of the amine with Boc anhydride.
  • Cyclization via acid- or base-catalyzed reactions.
  • Purification using column chromatography or recrystallization.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry and purity. For example, tert-butyl protons resonate as singlets near δ 1.49 ppm, while quinoxaline protons appear as multiplet signals in δ 1.6–3.6 ppm . HPLC (gradient methods) monitors reaction progress and purity, with retention times adjusted based on solvent systems (e.g., acetonitrile/water) . Mass spectrometry (ESI-TOF) validates molecular weight, and X-ray crystallography (using SHELX software ) resolves stereochemistry in crystalline derivatives.

Q. What are the stability considerations for the Boc-protected intermediate?

  • Methodological Answer : The Boc group is acid-labile. Stability during synthesis requires:
  • Avoiding strong acids (e.g., TFA) until deprotection is intended.
  • Storing the compound at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
  • Monitoring degradation via TLC or HPLC, with impurities identified as free amine or tert-butanol byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high enantiomeric purity in derivatives?

  • Methodological Answer : Enantioselective synthesis may involve chiral catalysts (e.g., Ti(OEt)₄ with sulfinyl amines) to form intermediates like tert-butanesulfinyl imines, as demonstrated in tetrahydroquinoline derivatives . Key parameters:
  • Solvent choice (e.g., toluene for improved stereoselectivity).
  • Temperature control (e.g., –78°C for slow nucleation).
  • Use of chiral HPLC columns (e.g., Chiralpak®) to assess enantiomeric excess (ee).

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from regioisomerism or conformational flexibility . Strategies include:
  • 2D NMR (NOESY/ROESY) to identify spatial proximities in rigid quinoxaline rings .
  • DFT calculations to predict chemical shifts and compare with experimental data.
  • Single-crystal X-ray analysis for unambiguous structural assignment, leveraging SHELXL refinement .

Q. What strategies mitigate side reactions during functionalization (e.g., bromination or nitration)?

  • Methodological Answer : Side reactions (e.g., overhalogenation or oxidation) are minimized by:
  • Low-temperature reactions (–10°C to 0°C) to control reactivity.
  • Protecting group compatibility : Ensure Boc stability under electrophilic conditions (e.g., using NBS in CCl₄ for bromination) .
  • In situ monitoring via FTIR or Raman spectroscopy to detect intermediates.

Q. How is this compound applied in drug discovery pipelines?

  • Methodological Answer : The compound serves as a scaffold for opioid receptor modulators , as seen in tetrahydroquinoline (THQ) derivatives targeting μ-opioid receptors (MOR) . Applications include:
  • Structure-activity relationship (SAR) studies : Introducing substituents (e.g., benzyl, naphthyl) at the 6-position to enhance binding affinity.
  • Covalent ligand discovery : Functionalizing the quinoxaline core for target-directed kinetics, validated via high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.